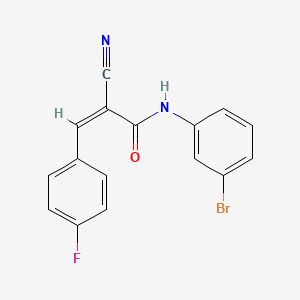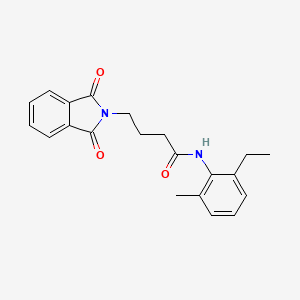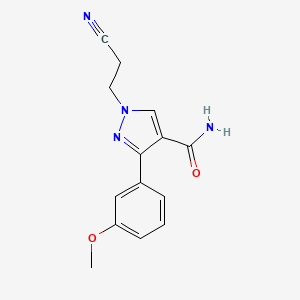
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide (C16H16N4O2) is a synthetic compound that belongs to the pyrazole class of chemicals. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antitumor properties. The compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of various enzymes and signaling pathways involved in inflammation and cell growth. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its high purity and yield. The compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-methoxyphenylhydrazine with ethyl 2-cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield the final compound. The synthesis process has been optimized to yield high purity and yield of the compound.
properties
IUPAC Name |
1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-11-5-2-4-10(8-11)13-12(14(16)19)9-18(17-13)7-3-6-15/h2,4-5,8-9H,3,7H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXIKRQSSLENKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)
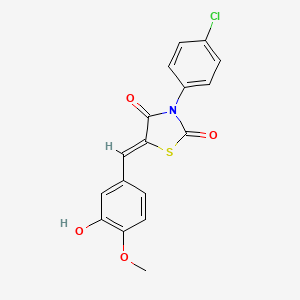
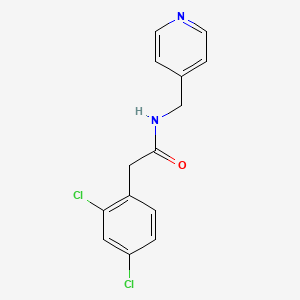
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)
![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)
